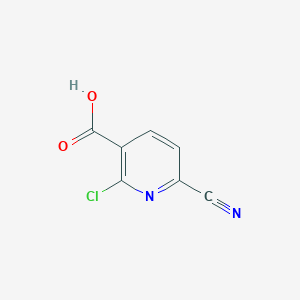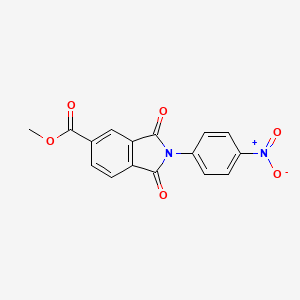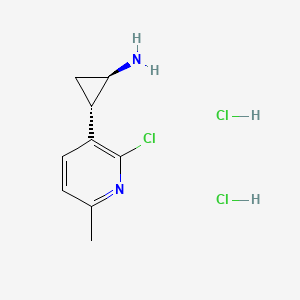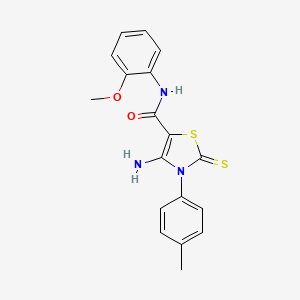![molecular formula C24H27N5O5S B2590197 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 902432-76-2](/img/structure/B2590197.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied in medicinal chemistry . They have been found to have potential antiviral properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized through regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) can be used to synthesize C-6 ester-substituted amino-TZP analogues .Scientific Research Applications
Synthesis and Molecular Structure
Research on triazoloquinazoline derivatives, such as the preparation of [1,2,4]triazoloquinazolinium betaines, provides foundational knowledge for the synthesis and understanding of the molecular structure of complex quinazoline derivatives. This includes investigations into molecular rearrangements and the crystal structure elucidation by X-ray crystallography, which are critical for the development of novel compounds with potential therapeutic applications (Crabb et al., 1999).
Pharmacological Potential
The synthesis of novel quinazoline derivatives highlights their pharmacological potential, particularly as H1-antihistaminic agents. For instance, 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines have been synthesized and evaluated for their potential H1-antihistaminic activities. This research indicates that such compounds could offer new avenues for the development of therapeutic agents with minimal sedative effects, a common side effect of many current antihistamines (Alagarsamy et al., 2007).
Anticancer Activity
Some quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity, demonstrating the versatility of quinazoline derivatives in therapeutic applications beyond their antihistaminic properties. These compounds have shown promising results in in vitro studies, with certain derivatives exhibiting broad-spectrum antitumor activity and potency that surpasses established treatments like 5-FU. This suggests that quinazoline derivatives could serve as leads for the development of new anticancer medications (Al-Suwaidan et al., 2016).
Molecular Docking and Mechanism of Action
The molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists highlight the utility of quinazoline derivatives in exploring the mechanism of action at the molecular level. Such studies provide insights into how these compounds interact with biological targets, offering a pathway to rational drug design based on molecular docking studies (Abou-Seri et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target pcaf (p300/cbp-associated factor), a histone acetyltransferase .
Mode of Action
Similar compounds have been reported to inhibit pcaf by binding to its active site . This interaction could potentially lead to changes in gene expression, as PCAF is involved in the regulation of transcription through histone acetylation.
Biochemical Pathways
Given its potential interaction with pcaf, it may affect pathways related to gene expression and cellular differentiation, as pcaf plays a crucial role in these processes .
Result of Action
If the compound does indeed inhibit pcaf, it could potentially lead to changes in gene expression and cellular differentiation .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c1-14-26-23-16-11-20(33-4)21(34-5)12-17(16)27-24(29(23)28-14)35-13-22(30)25-9-8-15-6-7-18(31-2)19(10-15)32-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMOEPZOGWGWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)



![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)



![2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2590135.png)

